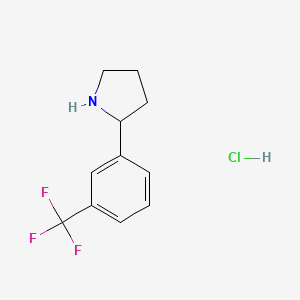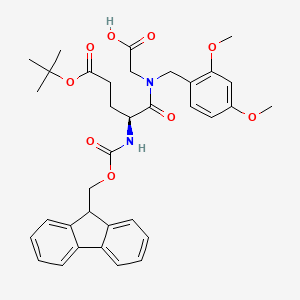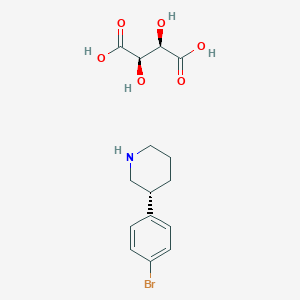![molecular formula C16H13N5O B2921598 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide CAS No. 116989-58-3](/img/structure/B2921598.png)
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoxaline moiety, which is further attached to an acetohydrazide group.
Wirkmechanismus
Target of Action
The primary target of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetohydrazide is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The compound interacts with its target, DNA, predominantly through intercalation . This interaction disrupts the processes that are vital for DNA replication , leading to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .
Biochemical Pathways
The affected biochemical pathway involves the DNA replication process . The intercalation of the compound into the DNA helix disrupts this process, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The synthesis of this compound involves the reaction of various 6h-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a dmso–k2co3 system .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . This is achieved by disrupting the DNA replication process through the intercalation of the compound into the DNA helix .
Action Environment
The action of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetohydrazide can be influenced by environmental factors. For instance, the presence of electron-withdrawing substituents at position 4 of phenacyl bromide increases the rate of the competing Kornblum oxidation reaction . To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide typically involves the reaction of indole derivatives with quinoxaline precursors under specific conditions. One common method includes the use of palladium-catalyzed C–N coupling and C–H activation reactions . Another approach involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine . These reactions are often carried out in solvents like dimethyl sulfoxide (DMSO) and require the presence of bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield indole derivatives with modified functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the indole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities and properties. For example, the reaction with bromophenylethan-1-ones in a DMSO–K2CO3 system yields 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones .
Wissenschaftliche Forschungsanwendungen
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide can be compared with other similar compounds, such as:
6H-Indolo[2,3-b]quinoxaline: Known for its low reduction potential and high stability, used in redox flow batteries.
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones: Exhibits cytotoxic activity and potential as an antiviral agent.
3-(6H-Indolo[2,3-b]quinoxalin-6-yl) propane hydrazide: Used as a precursor for the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structure and the presence of the acetohydrazide group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c17-20-14(22)9-21-13-8-4-1-5-10(13)15-16(21)19-12-7-3-2-6-11(12)18-15/h1-8H,9,17H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMTPSYLLWTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2921518.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)

![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)
![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)
![methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2921535.png)

![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)
